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Compound of Interest

Compound Name: 2' 3"-Di-O-acetyl-D-uridine

Cat. No.: B15586136

This technical guide provides a comprehensive overview of 2',3'-Di-O-acetyl-D-uridine, a
partially protected ribonucleoside of D-uridine. This document is intended for researchers,
scientists, and professionals in the field of drug development and medicinal chemistry. It covers
the synthesis, chemical properties, and potential biological applications of this compound,
based on available scientific literature.

Chemical Properties and Data

2',3'-Di-O-acetyl-D-uridine is a derivative of the naturally occurring nucleoside uridine, where
the hydroxyl groups at the 2' and 3' positions of the ribose sugar are acetylated. This
modification increases the lipophilicity of the uridine molecule, which can influence its solubility,
cell permeability, and metabolic stability.

Table 1: Physicochemical Properties of 2',3'-Di-O-acetyl-D-uridine
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Property Value Source
Molecular Formula C13H16N20s --INVALID-LINK--
Molecular Weight 328.27 g/mol --INVALID-LINK--
[(2R,3R,4R,5R)-4-
(acetyloxy)-5-(2,4-dioxo-3,4-
IUPAC Name dihydropyrimidin-1(2H)-yl)-2- --INVALID-LINK--
(hydroxymethyl)oxolan-3-yl]
acetate
CAS Number 29108-90-5 --INVALID-LINK--
Appearance White Crystalline Powder --INVALID-LINK--
Melting Point 142-143 °C --INVALID-LINK--

Table 2: Predicted Spectroscopic Data for 2',3'-Di-O-acetyl-D-uridine

While specific experimental spectra for 2',3'-Di-O-acetyl-D-uridine were not readily available

in the surveyed literature, the expected NMR chemical shifts can be predicted based on the

structure and data from similar uridine derivatives. The following table presents an estimation of

these shifts.
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Predicted *H Chemical Shift Predicted 3C Chemical Shift

Atom
(Ppm) (Ppm)

H-6 ~7.6-7.8 (d) ~140-142
H-5 ~5.6-5.8 (d) ~101-103
H-1' ~5.8-6.0 (d) ~88-90
H-2' ~5.2-5.4 (dd) ~72-74
H-3' ~5.1-5.3 (dd) ~70-72
H-4' ~4.2-4.4 (m) ~82-84
H-5'a, H-5'b ~3.7-3.9 (m) ~60-62
-COCHs (2Y) ~2.1(s) ~20-21
-COCHs (3) ~2.1(s) ~20-21
C=0 (Acetyl) - ~170-172
Cc2 - ~150-152
C4 - ~163-165

Note: Predicted shifts are based on general values for acetylated ribonucleosides and may
vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

The synthesis of 2',3'-Di-O-acetyl-D-uridine typically involves the regioselective acetylation of
the 2' and 3' hydroxyl groups of uridine. A general and widely used method for this
transformation is the use of acetic anhydride in the presence of a base, such as pyridine. The
5'-hydroxyl group is generally less reactive under controlled conditions, allowing for selective
acetylation of the secondary hydroxyls.

Experimental Protocol: Synthesis of 2',3'-Di-O-acetyl-D-
uridine

This protocol is adapted from standard procedures for the acetylation of nucleosides.
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Materials:

D-Uridine

Anhydrous Pyridine

Acetic Anhydride (Acz0)

Methanol (MeOH)

Toluene

Ethyl acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), dissolve D-uridine (1.0 equivalent) in anhydrous pyridine.

Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (2.2 equivalents)
dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir
for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC)
using a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v).

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C
and quench the excess acetic anhydride by the slow addition of methanol.

Work-up:
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[e]

Remove the solvents under reduced pressure.

o

Co-evaporate the residue with toluene (2-3 times) to remove residual pyridine.

[¢]

Dissolve the resulting crude product in ethyl acetate.

[¢]

Wash the organic layer sequentially with saturated aqueous NaHCOs solution and brine.

[e]

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by silica gel column chromatography, eluting with a
gradient of methanol in dichloromethane to afford pure 2',3'-Di-O-acetyl-D-uridine.

- Uridi Anhydrous Pyridine, Acetylation Reaction 3 Aqueous Work-up -  E ST,  Doylrid
[D Undlne] [Acelic Anhydride (0°C to RTD"[ (12-24h) Quench with Methanol || (EtOAC, NaHCOs, Brine) Silica Gel Chromatography |—{ 2',3-Di-O-acetyl-D-uridine
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Synthesis workflow for 2',3'-Di-O-acetyl-D-uridine.

Biological Activity and Drug Development Potential

While specific biological activity data for 2',3'-Di-O-acetyl-D-uridine is limited in the public
domain, acetylated nucleosides are of significant interest in drug development, primarily as
prodrugs. The acetylation of hydroxyl groups increases the lipophilicity of the parent
nucleoside, which can enhance its ability to cross cell membranes. Once inside the cell, the
acetyl groups can be cleaved by intracellular esterases to release the active parent nucleoside.

Prodrug Strategy

2',3'-Di-O-acetyl-D-uridine can be considered a prodrug of uridine. Uridine itself has shown
neuroprotective effects and is being investigated for the treatment of various neurological
disorders. However, its therapeutic efficacy can be limited by its poor bioavailability. The di-
acetylated form is expected to have improved absorption and ability to cross the blood-brain
barrier.
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Prodrug activation of 2',3'-Di-O-acetyl-D-uridine.

Antiviral and Anticancer Potential

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. They can act by

inhibiting viral polymerases or by being incorporated into viral or cellular DNA/RNA, leading to

chain termination or mutations. While there is no specific data on the antiviral or anticancer

activity of 2',3'-Di-O-acetyl-D-uridine, other uridine derivatives have shown promise. For

instance, various modified uridines have been investigated as inhibitors of RNA viruses.[1] The

di-acetylated form could serve as a valuable intermediate for the synthesis of more complex

and potent nucleoside analogs.

Table 3: Biological Activity of Related Uridine Derivatives (for Context)

Biological
Compound . Target ICs0/ECso0 Reference
Activity
o Broad-spectrum RNA-dependent Sub-micromolar
2-Thiouridine o ] [1]
antiviral RNA polymerase  to micromolar
Uridine

Anti-influenza

Viral glycoprotein

derivatives of 2- ] o ] 82-100 pM 2]
virus activity maturation
deoxy sugars
Uridine Anti-Tick-Borne )
o N Viral E and prM
derivatives of 2- Encephalitis ) 1.4-10.2 uM [3]
_ proteins
deoxy sugars Virus
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Conclusion

2',3'-Di-O-acetyl-D-uridine is a valuable derivative of uridine with potential applications in drug
development, particularly as a prodrug to enhance the bioavailability of uridine. Its synthesis is
straightforward, employing standard acetylation procedures. While direct biological activity data
for this specific compound is scarce, the known activities of related uridine derivatives suggest
that it could be a useful scaffold for the development of novel therapeutic agents. Further
research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of
2',3'-Di-O-acetyl-D-uridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2',3'-Di-O-acetyl-D-
uridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586136#2-3-di-0-acetyl-d-uridine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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